REACTION_CXSMILES
|
[CH:1]([C:4]1[C:5]2[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=2[S:7][C:8]=1[CH:9]=[O:10])([CH3:3])[CH3:2].[Mn]([O-])(=O)(=O)=[O:16].[K+]>CC(C)=O.O>[CH:1]([C:4]1[C:5]2[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=2[S:7][C:8]=1[C:9]([OH:16])=[O:10])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C2=C(SC1C=O)C=CC=C2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
A solution of aqueous Na2SO3 (1M, 50 mL) was added
|
Type
|
ADDITION
|
Details
|
Two additional portions of Na2SO3 (1M, 20 mL) were added
|
Type
|
CUSTOM
|
Details
|
resulted in the disappearance of the dark brown color
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried under vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C2=C(SC1C(=O)O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |